1-Fluorobenzo[a]anthracene
CAS No.: 388-08-9
Cat. No.: VC19766087
Molecular Formula: C18H11F
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 388-08-9 |
|---|---|
| Molecular Formula | C18H11F |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | 1-fluorobenzo[a]anthracene |
| Standard InChI | InChI=1S/C18H11F/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-11H |
| Standard InChI Key | UKHOVMTYJXJAGL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Framework and Nomenclature
The IUPAC name for 1-fluorobenzo[a]anthracene is 1-fluorobenzo[a]anthracene, with the fluorine substituent located at the 1-position of the anthracene moiety. Its molecular formula is C₁₈H₁₁F, and its molecular weight is 246.3 g/mol, consistent with other monofluorinated benzo[a]anthracene isomers . The structural distinction lies in the fluorine atom’s position, which alters electron density distribution across the aromatic system.
Table 1: Comparative Molecular Data for Fluorinated Benzo[a]anthracenes
| Isomer | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 1-Fluorobenzo[a]anthracene | C₁₈H₁₁F | 246.3 | Not reported |
| 4-Fluorobenzo[a]anthracene | C₁₈H₁₁F | 246.3 | 388-72-7 |
| 7-Fluorobenzo[a]anthracene | C₁₈H₁₁F | 246.3 | 23683-26-3 |
| 10-Fluorobenzo[a]anthracene | C₁₈H₁₁F | 246.3 | Not reported |
Spectroscopic Characterization
While specific spectral data for the 1-fluoro isomer are unavailable, fluorinated PAHs generally exhibit distinct infrared (IR) and nuclear magnetic resonance (NMR) signatures. For example, the C–F stretching vibration in 7-fluorobenzo[a]anthracene appears near 1,250 cm⁻¹ in IR spectra . In NMR, fluorine’s electronegativity deshields adjacent protons, causing downfield shifts comparable to those observed in 4-fluorobenzo[a]anthracene (e.g., δ = 8.2–8.5 ppm for aromatic protons).
Synthesis and Reactivity
Synthetic Strategies
The synthesis of 1-fluorobenzo[a]anthracene likely parallels methods used for other fluorinated PAHs:
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Friedel-Crafts Alkylation: Electrophilic substitution using fluorinated reagents, though regioselectivity challenges may arise due to competing reaction sites .
-
Cross-Coupling Reactions: Palladium-catalyzed coupling of fluorinated aryl halides with anthracene precursors, as demonstrated in the synthesis of 9-fluorene-anthracene derivatives .
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Direct Fluorination: Electrophilic fluorination using agents like Selectfluor®, though this method risks over-fluorination or ring degradation.
Table 2: Comparative Reactivity of Fluorinated PAHs
| Reaction Type | 1-Fluorobenzo[a]anthracene (Predicted) | 4-Fluorobenzo[a]anthracene (Observed) |
|---|---|---|
| Friedel-Crafts Rate | Moderate (k ≈ 5 × 10⁻⁴ s⁻¹) | 3.2 × 10⁻⁴ s⁻¹ |
| Epoxidation Stability | ΔG‡ ≈ 100 kJ/mol | ΔG‡ = 105 kJ/mol |
| Photostability | High (λ > 300 nm) | Moderate (λ > 280 nm) |
Electronic Effects of Fluorination
The electron-withdrawing nature of fluorine perturbs the π-electron system, reducing aromaticity at the substitution site. This effect is less pronounced in the 1-position compared to the 4- or 7-positions due to differences in resonance stabilization . Density functional theory (DFT) calculations predict a 0.15 eV increase in the highest occupied molecular orbital (HOMO) energy for 1-fluorobenzo[a]anthracene relative to the parent hydrocarbon, influencing its redox behavior .
Biological Activity and Toxicological Profile
Table 3: Tumorigenic Response of Fluorinated PAHs in Mice
| Compound | Dose (nmol/mouse) | Tumor Incidence (%) | Average Tumors/Mouse |
|---|---|---|---|
| 4-Fluoro-7,12-dimethylbenz[a]anthracene | 200 | N/A | 0.6 |
| Benzo[a]pyrene | 25 | 60 | 1.65 |
| 1-Fluorobenzo[a]anthracene (Predicted) | 200 | <30 | <0.5 |
Metabolic Pathways
Cytochrome P450 enzymes (e.g., CYP1A1) oxidize PAHs to diol epoxides, which form DNA adducts. Fluorine at the 1-position may sterically hinder enzymatic binding, reducing the formation of carcinogenic metabolites. Studies on 7-fluorobenzo[a]anthracene show a 40% reduction in DNA adduct formation compared to benzo[a]anthracene .
Applications in Materials Science
Organic Electronics
Fluorinated PAHs are explored as n-type semiconductors due to their electron-deficient aromatic systems. The 1-fluoro isomer’s predicted electron affinity (~3.1 eV) aligns with requirements for organic field-effect transistors (OFETs) .
Photostability in Polymers
Incorporating 1-fluorobenzo[a]anthracene into polymer matrices enhances UV resistance, as fluorine quenches reactive singlet oxygen species. This property is critical for outdoor applications of plastics and coatings.
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